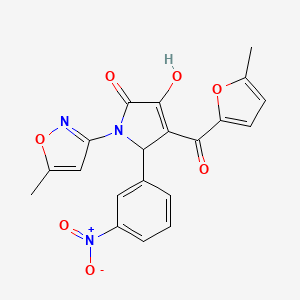
3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H15N3O7 and its molecular weight is 409.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Structural Characteristics
The compound features a pyrrole core substituted with hydroxyl, furan carbonyl, isoxazole, and nitrophenyl groups. These structural elements are known to influence biological activity through various mechanisms, including enzyme inhibition, receptor modulation, and antimicrobial effects.
| Structural Feature | Description |
|---|---|
| Pyrrole Core | Central structure with potential for diverse reactivity |
| Hydroxyl Group | Increases solubility and may enhance biological interactions |
| Furan Carbonyl | Associated with antioxidant properties |
| Isoxazole Group | Known for anti-inflammatory and analgesic effects |
| Nitrophenyl Group | Often linked to cytotoxicity against cancer cells |
Biological Activity Overview
While specific data on the biological activity of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is sparse, insights can be drawn from related compounds and structural analogs.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing furan and isoxazole rings have been studied for their cytotoxic effects against various cancer cell lines. A notable study reported that a furan derivative exhibited an IC50 value of 62.37 µg/mL against HeLa cells . The presence of the nitrophenyl group in our compound may enhance its cytotoxic potential through mechanisms such as apoptosis induction.
Antimicrobial Activity
Compounds featuring furan and isoxazole moieties have also demonstrated antibacterial properties. For example, a related furan derivative showed minimum inhibitory concentration (MIC) values as low as 1.00 µg/mL against Staphylococcus aureus . The structural diversity of this compound suggests it may possess similar or enhanced antimicrobial activities.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of furan-containing compounds. For instance:
- Synthesis of Furan Derivatives : A study synthesized various furan derivatives and evaluated their biological activities, finding significant cytotoxicity against cancer cell lines and promising antibacterial effects .
- Molecular Docking Studies : Computational studies using molecular docking have suggested that compounds with similar structures can effectively bind to targets involved in cancer progression and bacterial infections .
- Immunomodulatory Effects : Research has indicated that some derivatives can modulate immune responses, particularly through the activation of the STING pathway, which is crucial in cancer immunotherapy .
Properties
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7/c1-10-6-7-14(29-10)18(24)16-17(12-4-3-5-13(9-12)23(27)28)22(20(26)19(16)25)15-8-11(2)30-21-15/h3-9,17,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDSEVSMJZAYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)[N+](=O)[O-])C4=NOC(=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














